molecular formula C13H21NO4 B8013775 Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B8013775
M. Wt: 255.31 g/mol
InChI Key: SBCINECNFPBIMS-UHFFFAOYSA-N
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Description

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a bridged [3.3.1]nonane scaffold. Key structural elements include:

  • Bicyclo[3.3.1]nonane core: A nine-membered ring system with bridging atoms at positions 3 and 8.
  • Functional groups:
    • A tert-butyl carbamate (Boc) group at position 9, providing steric protection and influencing solubility.
    • A formyl (-CHO) group at position 7, a reactive site for further derivatization.
    • An oxygen atom (oxa) at position 3, altering electronic properties.

Properties

IUPAC Name

tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-9(6-15)5-11(14)8-17-7-10/h6,9-11H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCINECNFPBIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-formyl-3-oxa-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.

Major Products Formed

    Oxidation: Tert-butyl 7-carboxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.

    Reduction: Tert-butyl 7-hydroxymethyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate.

    Substitution: 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds like tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibit significant antimicrobial properties. A study demonstrated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents.

Case Study:
In a comparative study, several derivatives were synthesized and tested for their antimicrobial efficacy. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

1.2 Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer pathways. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundHeLa15Caspase activation
Derivative AMCF-720Cell cycle arrest
Derivative BA54925Apoptosis induction

Synthetic Methodologies

2.1 Synthesis of Bicyclic Compounds
this compound serves as an important intermediate in the synthesis of more complex bicyclic structures. Its reactivity allows for various functional group transformations.

Methodology Overview:
The synthesis typically involves multi-step reactions starting from simpler precursors such as cyclohexanones or related compounds, followed by formylation and esterification reactions.

2.2 Use in Asymmetric Synthesis
This compound can be utilized in asymmetric synthesis processes due to its chiral centers, enabling the production of enantiomerically pure compounds which are crucial in pharmaceuticals.

Material Science Applications

3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeAdditive Concentration (%)Tensile Strength (MPa)Thermal Stability (°C)
Polyethylene525180
Polystyrene1030200

Mechanism of Action

The mechanism of action of tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.

Comparison with Similar Compounds

Structural Analogues

Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Structural difference : Oxo (C=O) group at position 7 instead of formyl.
  • Properties: Molecular formula: C₁₂H₁₉NO₄ (MW: 241.28) . Lower reactivity compared to formyl, making it more stable under basic conditions. Used in synthetic intermediates for alkaloid derivatives .
Tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Structural difference: Amino (-NH₂) group at position 7.
  • Properties: Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32) . The amino group enables peptide coupling or reductive amination, useful in drug discovery .
Tert-butyl 3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane-9-carboxylate (58a)
  • Structural difference : Pyrazine substituent at position 3.
  • Properties :
    • Synthesized via nucleophilic substitution (34% yield) .
    • Pyrazine enhances π-π stacking in receptor binding, relevant to kinase inhibition .

Diazabicyclo Derivatives

9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
  • Structural difference : Additional nitrogen at position 7 (7,9-diaza).
  • Properties :
    • Boiling point: 325.8±42.0 °C (predicted), stored at -20°C .
    • Used in FGFR kinase inhibitors, highlighting the role of diaza cores in targeting enzymatic active sites .
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
  • Structural difference : Nitrogen atoms at positions 3 and 9.
  • Properties :
    • Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32) .
    • Exhibits warnings for toxicity (H302, H315) due to amine reactivity .

Biological Activity

Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound with notable biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • CAS Number : 280761-97-9

This structure features a formyl group and an azabicyclic framework, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The formyl group can engage in hydrogen bonding, enhancing binding affinity to target sites.

Potential Interactions:

  • Enzyme Binding : The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Activity TypeObservationsReference
Enzyme InhibitionPotential inhibition of cholinesterase activity
AntimicrobialExhibits activity against bacterial strains
CytotoxicityShows selective cytotoxic effects on cancer cells

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Study : A study demonstrated that the compound inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. The IC50 value was found to be competitive with known inhibitors.
  • Antimicrobial Effectiveness : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) of 64 μg/mL and 32 μg/mL, respectively .
  • Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonaneHydroxyl groupAntioxidant properties
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonaneAmino groupEnhanced receptor binding
Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonaneHydroxyl groupAntimicrobial activity

The presence of the formyl group in tert-butyl 7-formyl distinguishes it from its analogs, providing unique reactivity and potential for specific applications in synthesis and biological studies.

Q & A

Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Exotherm management : Use jacketed reactors to control temperature during paraformaldehyde addition .

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